

Amprolium hydrochloride absorption, distribution, metabolism, and excretion (ADME) studies

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Compound of Interest

Compound Name: Amprolium Hydrochloride

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Amprolium Hydrochloride: A Comprehensive Technical Guide to its ADME Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprolium hydrochloride is a synthetic coccidiostat widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus *Eimeria*. As a structural analogue of thiamine (Vitamin B1), its primary mechanism of action involves the competitive inhibition of thiamine uptake by the parasite, leading to thiamine deficiency and subsequent starvation of the coccidia.^[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of **amprolium hydrochloride** is critical for ensuring its efficacy and safety in target animal species, as well as for establishing appropriate withdrawal times to safeguard human consumers. This technical guide provides an in-depth overview of the ADME profile of **amprolium hydrochloride**, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Concepts: ADME Profile of Amprolium

Hydrochloride

Absorption

Amprolium hydrochloride is administered orally, typically through feed or drinking water.^[2] It is absorbed from the gastrointestinal tract, although its bioavailability can be influenced by factors such as fasting.^[3] The systemic bioavailability of **amprolium hydrochloride** following oral administration in broiler chickens has been reported to be approximately 66.09% ± 4.9%.^[4]

Distribution

Following absorption, amprolium is distributed throughout the body tissues. Studies in broiler chickens have shown that amprolium can be detected in various edible tissues, including muscle, liver, kidney, and skin with fat.^{[2][5]} Residue levels are generally highest in the kidneys and liver.^{[5][6]} Amprolium also distributes to eggs in laying hens, with higher concentrations found in the yolk compared to the egg white.^{[7][8]}

Metabolism

The metabolism of amprolium is not extensively documented in the readily available literature. However, some studies have indicated the presence of unidentified metabolites in the liver and kidneys.^[9] The primary mechanism of action, thiamine antagonism, is a direct result of the parent compound's structural similarity to thiamine.

Excretion

Amprolium is rapidly eliminated from the body, primarily via the kidneys.^[10] A mass balance study in chickens demonstrated that 74% to 94% of an orally administered radioactive dose of amprolium was excreted within 24 hours, with this increasing to 81% to 104% after three days.^[2]

Quantitative ADME Data

The following tables summarize the key pharmacokinetic parameters and tissue residue levels of **amprolium hydrochloride** from various studies in chickens.

Table 1: Pharmacokinetic Parameters of **Amprolium Hydrochloride** in Broiler Chickens

Parameter	Value	Species/Conditions	Reference
Single Intravenous Dose (30 mg/kg b. wt.)	Hubbard Broiler Chickens	[4]	
Elimination Half-Life ($t_{1/2\beta}$)	4.89 ± 0.3 h	[4]	
Volume of Distribution at Steady State (Vdss)	0.34 ± 0.005 L/kg	[4]	
Total Body Clearance (Cl)	0.562 ± 0.015 ml/kg/min	[4]	
Single Oral Dose (30 mg/kg b. wt.)	Hubbard Broiler Chickens	[4]	
Peak Plasma Concentration (Cmax)	42.9 ± 1.11 µg/ml	[4]	
Time to Peak Plasma Concentration (Tmax)	3.67 ± 0.05 h	[4]	
Systemic Bioavailability	66.09 ± 4.9 %	[4]	
Repeated Oral Dosing	Hubbard Broiler Chickens	[4]	
Peak Plasma Concentration (Cmax)	55.19 ± 0.35 µg/ml	[4]	
Time to Peak Plasma Concentration (Tmax)	5.17 ± 0.15 h	[4]	
Biological Half-Life	1.11 ± 0.14 h	[4]	

Table 2: Amprolium Residues in Tissues of Broiler Chickens

Tissue	Residue Concentration (µg/kg)	Dosing Regimen	Withdrawal Period	Reference
Liver	178 - 330 (mean 250)	240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days	0 days	[2]
Kidney	1160 (average)	240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days	6 hours	[11]
Muscle	63 (average)	240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days	6 hours	[11]
Skin with Fat	94 (average)	240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days	6 hours	[11]

Table 3: Amprolium Residues in Eggs of Laying Hens

Egg Component	Residue Concentration (µg/kg)	Dosing Regimen	Withdrawal Period	Reference
Yolk	200	5 mg/kg in feed for 21 days	-	[2]
Yolk	2000	250 mg/kg in feed for 21 days	-	[2]
White	7	5 mg/kg in feed for 21 days	-	[2]
White	50	250 mg/kg in feed for 21 days	-	[2]
Yolk	< 5	5-250 mg/kg in feed	~10 days	[7][8]

Experimental Protocols

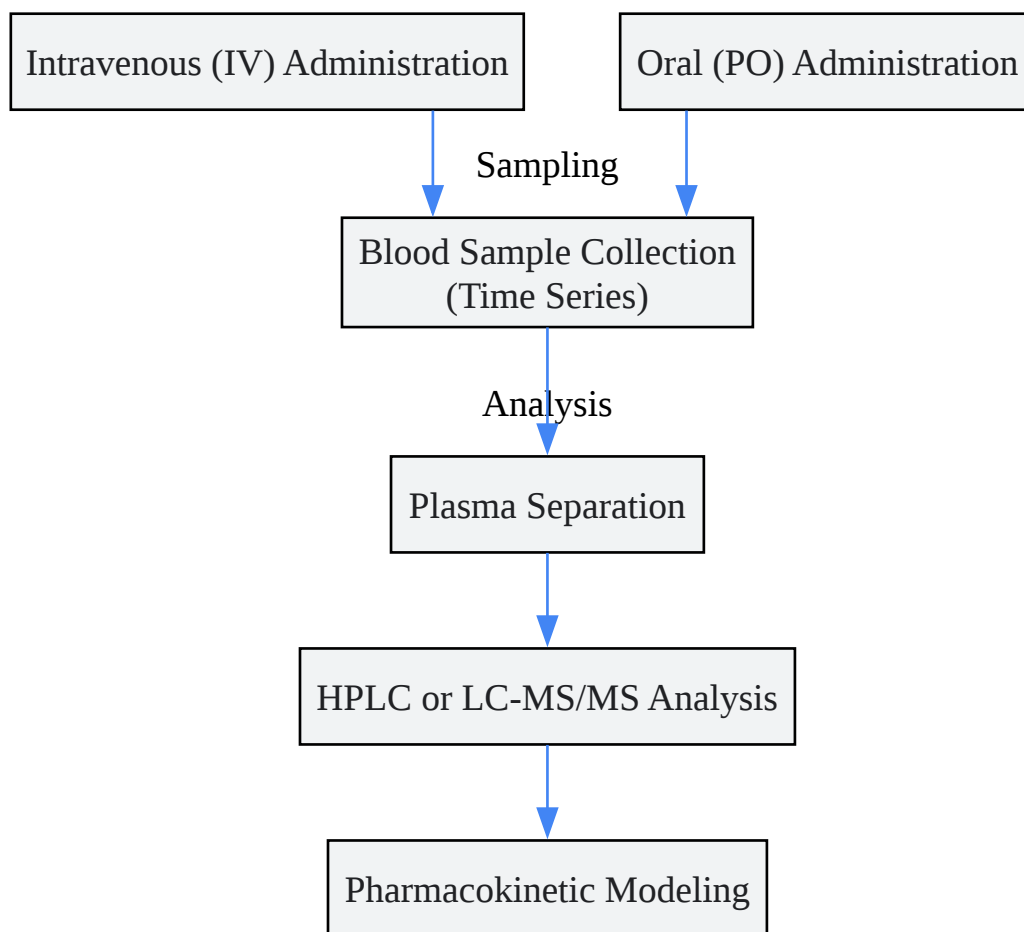
Pharmacokinetic Studies

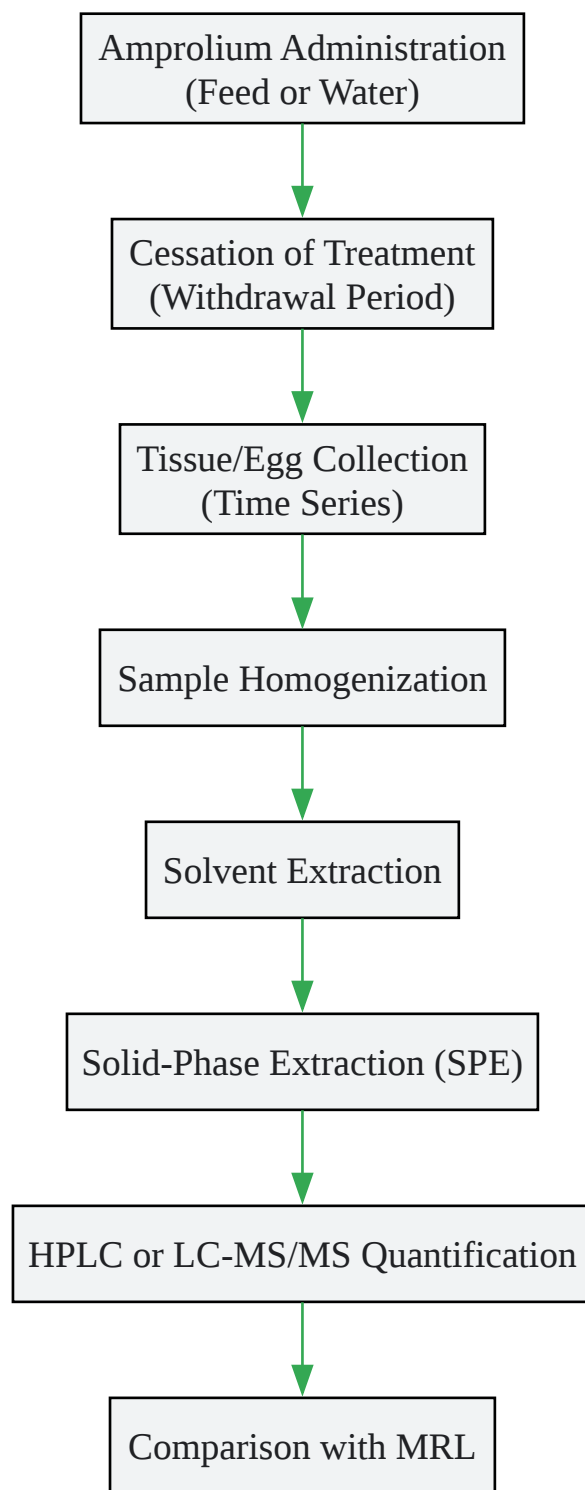
Objective: To determine the pharmacokinetic profile of **amprolium hydrochloride** in broiler chickens following intravenous and oral administration.

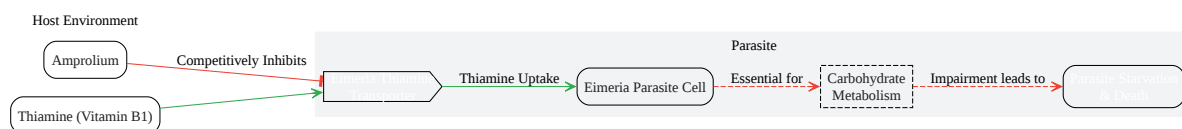
Methodology:

- Animal Model: Healthy broiler chickens are used, typically housed in controlled environments.[4]
- Dosing:
 - Intravenous (IV): A single dose of **amprolium hydrochloride** (e.g., 30 mg/kg body weight) is administered into a wing vein.[4]
 - Oral (PO): A single dose of **amprolium hydrochloride** (e.g., 30 mg/kg body weight) is administered directly into the crop using a gavage tube. For repeated dosing studies, amprolium is often administered in the drinking water or feed for a specified period.[2][4]

- **Blood Sampling:** Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[\[12\]](#) Plasma is separated by centrifugation.
- **Sample Analysis:** Plasma concentrations of amprolium are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[4\]](#)[\[13\]](#)
- **Pharmacokinetic Analysis:** The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as elimination half-life, volume of distribution, clearance, C_{max}, T_{max}, and bioavailability.[\[14\]](#)







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